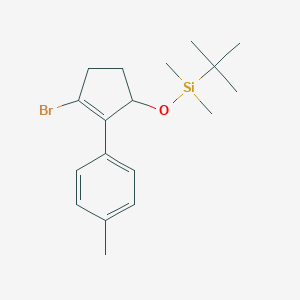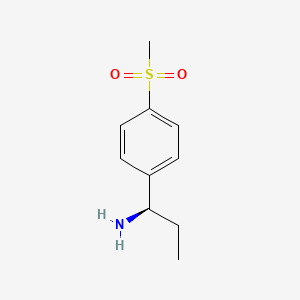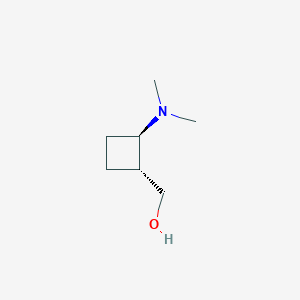![molecular formula C14H17ClFNO4 B13048916 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with chlorine and fluorine atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl dicarbonate with the amino acid precursor under basic conditions, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow microreactor systems, which allow for precise control of reaction conditions and efficient production of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products
The major products formed from these reactions include the deprotected amine, various substituted phenyl derivatives, and oxidized products depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenyl ring’s substituents, chlorine, and fluorine, contribute to the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid: Similar structure but with different substituent positions on the phenyl ring.
2-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid: Contains a methyl group instead of fluorine.
2-{[(Tert-butoxy)carbonyl]amino}-3-(4-{[(Tert-butoxy)carbonyl]amino}methylphenyl)propanoic acid: Features an additional Boc-protected amino group.
Uniqueness
The unique combination of the Boc protecting group and the specific chlorine and fluorine substituents on the phenyl ring makes 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid particularly valuable in synthetic chemistry and pharmaceutical research. Its reactivity and stability under various conditions allow for versatile applications in different fields.
Propiedades
Fórmula molecular |
C14H17ClFNO4 |
|---|---|
Peso molecular |
317.74 g/mol |
Nombre IUPAC |
3-(3-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Clave InChI |
WDIIAFRANWBIRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Fluorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13048840.png)
![Tert-butyl 6-chlorospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13048845.png)


![1-(6-Bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B13048865.png)

![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

![4-Bromo-2-ethoxy-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13048891.png)
![Methyl 1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13048903.png)

